molecular formula C13H20N4O4S B6969777 N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide

Cat. No.: B6969777
M. Wt: 328.39 g/mol
InChI Key: OAMLJWCVEHWWRT-UHFFFAOYSA-N
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Description

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methanesulfonamido group attached to a cyclopentyl ring, which is further connected to a methoxypyridazine carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-21-12-7-6-11(15-16-12)13(18)14-8-9-4-3-5-10(9)17-22(2,19)20/h6-7,9-10,17H,3-5,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMLJWCVEHWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCC2CCCC2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to replace the methoxy group.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridazine compounds.

Scientific Research Applications

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The methanesulfonamido group may interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

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